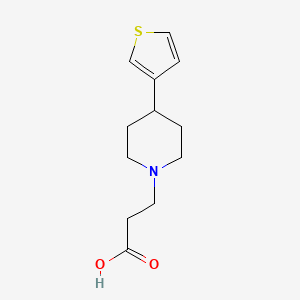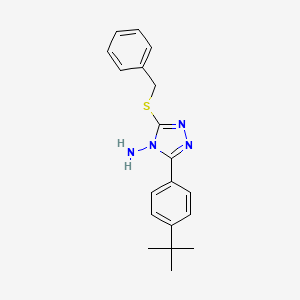![molecular formula C11H12N2O6 B7459851 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid, also known as MNCP, is a chemical compound that belongs to the family of carbamates. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. MNCP has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the inhibition of certain enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which involves the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid are primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. This can lead to increased levels of neurotransmitters in the brain, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various scientific research areas. However, the limitations of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. One potential area of research is the development of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid-based drugs for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential area of research is the use of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid and its potential side effects.
Conclusion:
In conclusion, 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has potential applications in various scientific research areas, particularly in the field of biochemistry and pharmacology. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been shown to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and improve cognitive function. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the reaction between 4-methoxy-3-nitroaniline and ethyl chloroformate in the presence of a base catalyst. The resulting intermediate is then reacted with 3-aminopropanoic acid to yield 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. The synthesis method has been optimized to improve the yield and purity of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-19-9-3-2-7(6-8(9)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSZQYOPWBASIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-nitroanilino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)

![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)



![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
